tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
Description
BenchChem offers high-quality tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyridin-5-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-10-6-4-5-9-13-7-8-15(9)10/h4-8H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZGABAFVTOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate chemical structure
Scaffold Architecture, Synthesis, and Medicinal Utility
Executive Summary
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (Ambien) and emerging anti-infectives.[1] While the C3 position is electronically activated and easily functionalized via electrophilic aromatic substitution, the C5 position (peri to the bridgehead nitrogen) represents a significant synthetic challenge and a high-value vector for Structure-Activity Relationship (SAR) exploration.
tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate represents a critical "masked" intermediate. It allows researchers to install a protected amine at the sterically congested C5 position, which can later be deprotected to yield the free amine for amide coupling, reductive amination, or urea formation. This guide details the structural logic, validated synthetic protocols, and handling requirements for this specific intermediate.
Structural Analysis & Electronic Properties
Numbering and Topology
Understanding the numbering is prerequisite to synthesis. The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle.[2][3]
-
N1: The imidazole nitrogen (non-bridgehead).
-
N4: The bridgehead nitrogen (derived from the pyridine nitrogen).
-
C5: The position immediately adjacent to the bridgehead nitrogen on the six-membered ring.
Electronic Descriptors
-
C3 (Nucleophilic): The highest HOMO coefficient resides at C3, making it prone to direct electrophilic attack (nitration, halogenation).
-
C5 (Electrophilic/Steric): The C5 position is electronically deactivated compared to C3 and sterically influenced by the lone pair of the N4 bridgehead. Direct amination at C5 is rarely successful; therefore, transition-metal catalyzed cross-coupling (Buchwald-Hartwig) is the requisite method for installing the carbamate.
Figure 1: Retrosynthetic analysis revealing the necessity of starting from 6-substituted-2-aminopyridines to access the C5 position.
Validated Synthetic Protocol
The synthesis requires a two-step sequence. Direct nitration of imidazo[1,2-a]pyridine yields the 3-nitro isomer, not the 5-nitro. Therefore, we must construct the ring with the halogen already in place, then displace it.
Step 1: Cyclization to 5-Bromoimidazo[1,2-a]pyridine
This step utilizes the Chichibabin-type cyclization between a 2-aminopyridine and an
-
Reagents: 6-Bromo-2-aminopyridine, Chloroacetaldehyde (50% wt in water), NaHCO
. -
Solvent: Ethanol or Isopropanol.
-
Mechanism: N-alkylation followed by dehydration/cyclization.
Step 2: Buchwald-Hartwig Amination (The Core Transformation)
This is the critical step to install the Boc-protected amine. Standard nucleophilic aromatic substitution (S
Reaction Scheme Table:
| Component | Reagent/Condition | Role |
| Substrate | 5-Bromoimidazo[1,2-a]pyridine | Electrophile |
| Nucleophile | tert-Butyl carbamate (BocNH | Nitrogen Source |
| Catalyst | Pd | Palladium Source |
| Ligand | Xantphos or BrettPhos | Ligand (Bidentate preferred for stability) |
| Base | Cs | Inorganic Base (Anhydrous) |
| Solvent | 1,4-Dioxane | High-boiling ether |
| Atmosphere | Argon/Nitrogen | O |
Detailed Experimental Procedure (Step 2)
-
Preparation: In a glovebox or under active Argon flow, charge a dried reaction vial with 5-bromoimidazo[1,2-a]pyridine (1.0 equiv), tert-butyl carbamate (1.2 equiv), Cs
CO (2.0 equiv), and Xantphos (0.05 equiv). -
Catalyst Addition: Add Pd(OAc)
(0.05 equiv). Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins can improve yields. -
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Sparge with Argon for 10 minutes to remove dissolved oxygen.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Monitoring: Monitor by LC-MS. The bromide starting material (M+H ~197/199) should disappear, replaced by the product mass (M+H ~234).
-
Note on MS: The Boc group is labile; you may see the [M+H-tBu] fragment or the free amine if the MS source is too hot.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO
).-
Eluent: 0-5% MeOH in DCM or 20-50% EtOAc in Hexanes.
-
Yield Expectation: 65–80%.
-
Figure 2: Step-by-step Buchwald-Hartwig amination workflow for C5 functionalization.
Reactivity Profile & Applications
Deprotection (The "Unmasking")
The tert-butyl carbamate is acid-labile.
-
Protocol: Treat with TFA/DCM (1:1) or 4M HCl in Dioxane at 0°C
RT. -
Product: 5-aminoimidazo[1,2-a]pyridine (as the salt).
-
Stability Warning: The free amine at C5 is less stable than the Boc-protected form due to oxidation potential. It should be used immediately in the next step (e.g., amide coupling).
Medicinal Chemistry Utility
The 5-position allows substituents to project into specific "pockets" of protein targets that are inaccessible to 3-substituted analogs.
-
Kinase Inhibition: Used to fine-tune solubility and H-bond donor/acceptor motifs in the ATP binding site.
-
Anti-Tuberculosis (TB): Imidazo[1,2-a]pyridine-3-carboxamides are potent QcrB inhibitors. Substituents at C5 (introduced via this carbamate intermediate) modulate metabolic stability and potency against Mycobacterium tuberculosis.
Safety & Handling
| Hazard Class | Description | Mitigation |
| Palladium | Heavy metal toxicity | Use scavenging resins (e.g., SiliaMetS®) during purification if the compound is for biological assay. |
| Halo-aldehydes | Chloroacetaldehyde is an alkylating agent | Use in a fume hood; quench excess with aqueous ammonia or bisulfite. |
| Pressurized Heating | Dioxane at 100°C | Use pressure-rated vials with crimp caps; do not use standard reflux condensers if oxygen exclusion is critical. |
References
-
Goes, A. et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[4][5] ACS Omega.[5][6] Link
-
Bagdi, A. K. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[2][4][5][6][7][8][9] ChemistrySelect.[5][7] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[10] Link
-
Gueiffier, A. et al. (1998). Synthesis and reactivity of imidazo[1,2-a]pyridines.[2][4][5][6][7][9] Journal of Heterocyclic Chemistry (Foundational work on numbering/reactivity). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Definitive Technical Guide: tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
The following is a comprehensive technical guide for tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate , structured for researchers and drug development professionals.
CAS Number: 166176-53-0 Primary Application: Pharmaceutical Intermediate / Kinase Inhibitor Scaffold
Executive Summary
tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate (CAS 166176-53-0 ) is a critical protected building block in medicinal chemistry, specifically designed to introduce the imidazo[1,2-a]pyridine core into drug candidates while masking the C5-amine functionality.[1]
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for purines and indoles. The 5-position (peri-position) is sterically unique; functionalization here often dictates selectivity profiles in kinase inhibitors (e.g., MRGPRX2 antagonists, Aurora-A inhibitors). This carbamate derivative allows researchers to perform electrophilic substitutions at the reactive C3 position or coupling reactions at other sites without compromising the exocyclic amine.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 166176-53-0 |
| Chemical Name | tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate |
| Synonyms | tert-Butyl (imidazo[1,2-a]pyridin-5-yl)carbamate; 5-(Boc-amino)imidazo[1,2-a]pyridine |
| Molecular Formula | C₁₂H₁₅N₃O₂ |
| Molecular Weight | 233.27 g/mol |
| Parent Amine | 5-Aminoimidazo[1,2-a]pyridine (CAS 66358-23-4) |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=NC=CN12 |
| Solubility | Soluble in DMSO, DCM, MeOH; sparingly soluble in water.[2] |
Synthetic Pathway & Mechanism[3]
The synthesis of this compound typically follows a convergent route starting from 2,6-diaminopyridine . The core cyclization is followed by a regioselective protection step.
Synthesis Logic
-
Cyclization (Hantzsch-type): Condensation of 2,6-diaminopyridine with an
-haloaldehyde (e.g., chloroacetaldehyde) yields the 5-aminoimidazo[1,2-a]pyridine core. -
Protection (Boc-ylation): The exocyclic amine at C5 is nucleophilic but less so than typical anilines due to conjugation with the electron-deficient pyridine ring. Standard Boc-protection conditions are employed, often requiring a catalyst (DMAP) to drive conversion.
Reaction Scheme Visualization
Figure 1: Synthetic route from commercially available 2,6-diaminopyridine to the target Boc-protected intermediate.[3]
Experimental Protocols
Step 1: Synthesis of 5-Aminoimidazo[1,2-a]pyridine
Note: This step establishes the core scaffold.
-
Reagents: Dissolve 2,6-diaminopyridine (1.0 eq) in Ethanol (10 vol).
-
Addition: Add chloroacetaldehyde (50% aq. solution, 1.1 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Workup: Cool to RT. Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution. Extract with EtOAc (3x).
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient) to yield the 5-amino intermediate (CAS 66358-23-4).
Step 2: Boc-Protection (Target Synthesis)
Note: This protocol ensures mono-protection of the exocyclic amine.
-
Setup: In a flame-dried flask, dissolve 5-aminoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF or DCM.
-
Base/Catalyst: Add Triethylamine (Et₃N, 2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).
-
Boc Anhydride: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal amount of solvent dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours.
-
Quench: Quench with water. Separate layers. Wash organic phase with brine.
-
Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Hexane/EtOAc 7:3) to obtain tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate .
Strategic Utility in Drug Design
The utility of CAS 166176-53-0 lies in its ability to serve as a stable, orthogonal precursor . The Boc group protects the C5-amine during harsh transformations elsewhere on the ring.
Regioselectivity & Functionalization[3]
-
C3-Position: The most nucleophilic site on the ring. With the C5-amine protected, researchers can perform electrophilic aromatic substitutions (halogenation, formylation) at C3 without side reactions at the nitrogen.
-
C5-Position: The "peri" interaction with the bridgehead nitrogen (N4) creates steric bulk. The Boc group amplifies this, directing incoming reagents away from the "bay" region during C3 functionalization.
Protection/Deprotection Cycle
Figure 2: Workflow demonstrating the utility of the Boc-protected scaffold in generating complex kinase inhibitors.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use in a fume hood. Avoid dust formation.
-
Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen). The carbamate is generally stable but prolonged exposure to moisture may lead to slow hydrolysis.
-
Incompatibility: Strong acids (cleaves Boc), strong oxidizers.
References
- Gueiffier, A., et al. (1999). Synthesis and reactivity of 5-aminoimidazo[1,2-a]pyridines. Journal of Heterocyclic Chemistry.
Sources
- 1. tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate CAS#: 166176-53-0 [m.chemicalbook.com]
- 2. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Role of Imidazo[1,2-a]pyridine in Kinase Inhibitor Discovery
Abstract
The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and a consistent ability to yield potent and selective modulators of biological targets. This guide provides an in-depth exploration of this scaffold's pivotal role in the discovery and development of kinase inhibitors. We will dissect the synthetic strategies that make this core readily accessible, analyze its function as a premier hinge-binding motif, and delve into the nuanced structure-activity relationships (SAR) that medicinal chemists exploit to achieve desired potency and selectivity. Through specific case studies targeting critical oncogenic kinases, detailed experimental protocols, and logical diagrams, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of kinase-targeted therapeutics.
Introduction: The Kinase Target and the Privileged Scaffold
Protein kinases, which regulate the majority of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase, despite the high degree of conservation in the ATP-binding site across the human kinome, is a significant challenge.
The success of this endeavor often hinges on the identification of a core chemical structure, or scaffold, that provides a foundational anchor within the ATP pocket. The imidazo[1,2-a]pyridine scaffold has emerged as a leading privileged structure in this context.[1][2] Its rigid, bicyclic nature presents a well-defined vector for substituents to probe different regions of the kinase active site, while its inherent electronic properties make it an exceptional bioisostere for the adenine ring of ATP, facilitating crucial interactions with the kinase hinge region.[3] This guide will illuminate the scientific rationale and practical methodologies that have established imidazo[1,2-a]pyridine as a cornerstone of kinase inhibitor design.
Synthetic Versatility: Building the Core
The widespread adoption of the imidazo[1,2-a]pyridine scaffold is significantly enabled by its accessible and versatile synthesis. The ability to rapidly generate diverse libraries of analogues is paramount in the early stages of drug discovery for exploring structure-activity relationships.
The One-Pot Condensation: A Cornerstone Reaction
A primary and highly efficient method for constructing the imidazo[1,2-a]pyridine core is the one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis acid like iodine.[4] This approach is favored for its operational simplicity and ability to introduce diversity at multiple positions of the scaffold in a single step.
Caption: General workflow for the one-pot synthesis of Imidazo[1,2-a]pyridine.
Experimental Protocol: General Iodine-Catalyzed Synthesis
This protocol provides a representative, self-validating methodology for the synthesis of a 3-aminoimidazo[1,2-a]pyridine library.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
Substituted aryl aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (10 mol%)
-
Dichloromethane (DCM) (10 mL)
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), aryl aldehyde (1.0 mmol), and iodine (10 mol%).
-
Solvent Addition: Add 10 mL of DCM to the flask. Stir the mixture at room temperature until the reactants are fully dissolved.
-
Reactant Addition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture dropwise over 2 minutes.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 7:3 hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot indicates product formation. The reaction is generally complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated sodium thiosulfate solution to remove excess iodine. Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine solution (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.[4]
-
Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data must match the desired product structure.
The Imidazo[1,2-a]pyridine as a Hinge-Binding Powerhouse
The vast majority of kinase inhibitors are ATP-competitive, meaning they bind in the same pocket as the endogenous substrate, ATP. Within this pocket, the "hinge region" is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The adenine ring of ATP forms critical hydrogen bonds with the backbone amides of this region.[3] The imidazo[1,2-a]pyridine scaffold is a superb mimic of this interaction.
The nitrogen atom at position 1 (N1) of the imidazole ring acts as a key hydrogen bond acceptor, while the fused pyridine ring provides a rigid, planar surface that fits snugly into the adenine-binding pocket.[5] This reliable and high-affinity interaction anchors the inhibitor, allowing chemists to systematically modify other positions (e.g., C2, C3, C6) to achieve selectivity and potency by engaging other nearby sub-pockets.[5][6]
// Position nodes explicitly for clarity Hinge_NH1:e -> N1_pos:w [label="H-Bond Acceptor", fontcolor="#4285F4", color="#4285F4", style=solid, arrowhead=open]; Hinge_CO:e -> NH_pos:w [label="H-Bond Donor", fontcolor="#34A853", color="#34A853", style=solid, arrowhead=open];
// Invisible edges to help layout edge [style=invis]; Hinge_NH1 -> Hinge_CO; }
Caption: Imidazo[1,2-a]pyridine core forming key H-bonds with the kinase hinge.
Structure-Activity Relationship (SAR) Studies: A Chemist's Guide to Optimization
Once the core scaffold is anchored to the hinge, the real work of medicinal chemistry begins. SAR studies explore how modifying the substituents at various positions of the imidazo[1,2-a]pyridine ring impacts biological activity.
-
Position 2 (C2): Substituents at C2 often point towards the solvent-exposed region. This position is frequently used to attach larger groups that can modulate physicochemical properties like solubility and cell permeability, or to target unique residues outside the main ATP pocket to enhance selectivity.[7]
-
Position 3 (C3): This position typically projects into the core of the ATP binding site. Small, often aromatic or heteroaromatic groups, at C3 can significantly influence potency. For example, in the development of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, a pyrimidine group at C3 was found to be crucial for high potency.[8]
-
Positions 6 and 8: These positions on the pyridine ring face the "ribose pocket." Modification here can be used to fine-tune selectivity. In the development of inhibitors for Rearranged during Transfection (RET) kinase, substituents at the 6-position were investigated to optimize potency and manage off-target effects like hERG binding.[5]
Case Studies: Imidazo[1,2-a]pyridine in Action
The true measure of a scaffold's utility is in the successful development of potent and selective inhibitors for clinically relevant targets.
Targeting the PI3K/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Dual inhibitors of PI3K and mTOR are highly sought after. A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to the discovery of compound 15a , which proved to be a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and favorable pharmacokinetic properties.[9] This demonstrates the scaffold's ability to support the development of multi-targeted agents.
Overcoming Resistance in FLT3-mutated AML
FMS-like tyrosine kinase 3 (FLT3) is a key driver in Acute Myeloid Leukemia (AML). While second-generation inhibitors like gilteritinib are effective, resistance often emerges through secondary mutations. A novel imidazo[1,2-a]pyridine derivative, compound 24 , was identified as a potent inhibitor of both wild-type FLT3 and clinically relevant resistant mutants, including FLT3-ITD/F691L, which confers resistance to gilteritinib.[10] This highlights the scaffold's role in developing next-generation inhibitors to overcome drug resistance.
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., FLT3, IGF-1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Inhibitor Nodes Inhibitor1 [label="Imidazo[1,2-a]pyridine\nInhibitors", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GF -> RTK [label="Activates"]; RTK -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"];
// Inhibition Edges Inhibitor1 -> RTK [color="#34A853", style=dashed, arrowhead=T]; Inhibitor1 -> PI3K [color="#34A853", style=dashed, arrowhead=T]; Inhibitor1 -> mTOR [color="#34A853", style=dashed, arrowhead=T]; Inhibitor1 -> AKT [color="#34A853", style=dashed, arrowhead=T]; }
Caption: Imidazo[1,2-a]pyridines inhibit key nodes in oncogenic signaling.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity (IC₅₀) of representative imidazo[1,2-a]pyridine-based compounds against their target kinases, showcasing the scaffold's versatility.
| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Reference |
| CLK1/DYRK1A Inhibitor | CLK1 | 700 | [11] |
| DYRK1A | 2600 | [11] | |
| SIK1 Selective Inhibitor | SIK1 | <1 | [7] |
| SIK2/3 | >100-fold selective | [7] | |
| CDK Inhibitor (AZ703) | CDK1/cyclin B | 29 | [12] |
| CDK2/cyclin E | 34 | [12] | |
| RET Inhibitor | RET (mutant) | 11 | [5] |
| FLT3 Inhibitor | FLT3-ITD | Potent | [10] |
Experimental Workflow: Kinase Inhibition Assay
Validating the potency of newly synthesized compounds is a critical step. A common and robust method is a luminescence-based kinase assay that measures ATP consumption.
Protocol: ADP-Glo™ Kinase Assay (Promega)
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal directly proportional to kinase activity.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyridine test compound in DMSO. A typical starting concentration is 10 mM, diluted in 10 steps with a 1:3 dilution factor.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
5 µL of kinase buffer.
-
2.5 µL of test compound dilution (or DMSO for 0% inhibition control).
-
2.5 µL of a mixture of the target kinase and its specific substrate peptide.
-
-
Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction. For a 100% inhibition control (background), add buffer instead of kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis (Self-Validation):
-
Subtract the background (100% inhibition) from all readings.
-
Normalize the data by setting the 0% inhibition control (DMSO) to 100% activity.
-
Plot the normalized activity versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value. The R² value of the curve fit should be >0.95 for the data to be considered valid.
-
Future Perspectives
The utility of the imidazo[1,2-a]pyridine scaffold is far from exhausted. Current research is exploring its use in developing targeted covalent inhibitors, where the scaffold positions a reactive "warhead" to form an irreversible bond with a nearby cysteine residue in the kinase active site.[13] This strategy can lead to inhibitors with increased potency and prolonged duration of action. Furthermore, as new resistance mutations are identified for existing kinase inhibitors, the synthetic tractability of the imidazo[1,2-a]pyridine core makes it an ideal starting point for designing next-generation drugs specifically tailored to overcome these challenges.
Conclusion
The imidazo[1,2-a]pyridine scaffold has firmly established itself as a privileged and highly productive core in the field of kinase inhibitor discovery. Its straightforward and versatile synthesis allows for extensive chemical exploration, while its intrinsic ability to act as a potent hinge-binding motif provides a reliable anchor for inhibitor design. The numerous successful examples of potent and selective inhibitors targeting a wide array of kinases underscore its importance. For medicinal chemists and drug discovery professionals, the imidazo[1,2-a]pyridine core remains a critical tool in the ongoing effort to develop novel, effective, and safe kinase-targeted therapies.
References
- Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01738]
- Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/39255743/]
- Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27865955/]
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20800329/]
- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11193910/]
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c08365]
- Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12517242/]
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Reviews in Pharmacy. [URL: https://www.sysrevpharm.org/articles/imidazo12apyridine-based-compounds-the-hopeful-anticancer-therapy.pdf]
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-biological-evaluation-of-derivatives-Hayakawa-Honma/373981081308a048a1b02b55b25208f230303b60]
- Assessing the Selectivity of Imidazo[1,2-A]pyridine-Based CDK Inhibitors: A Comparative Analysis. BenchChem. [URL: https://www.benchchem.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04383a]
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [URL: https://pubmed.ncbi.nlm.nih.gov/38509674/]
- Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. ResearchGate. [URL: https://www.researchgate.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21775140/]
- Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9950153/]
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10130096/]
- An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399491/]
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027471/]
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6592237/]
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01428a]
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pubmed/25182470]
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm3009319]
- Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21764551/]
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. DARU Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9883584/]
- How Ligands Interact with the Kinase Hinge. Journal of Chemical Information and Modeling. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9426210/]
- Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. [URL: https://www.researchgate.net/publication/333469046_Novel_imidazo12-apyridine_inhibits_AKTmTOR_pathway_and_induces_cell_cycle_arrest_and_apoptosis_in_melanoma_and_cervical_cancer_cells]
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30810143/]
- Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7891469/]
Sources
- 1. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of Nitrogen-Containing Heterocyclic Building Blocks
Topic: in Modern Medicinal Chemistry Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Nitrogen Dominance
In the landscape of modern pharmacopeia, nitrogen-containing heterocycles are not merely common; they are foundational.[1] An analysis of FDA approvals from 2013 to 2023 reveals that 82% of unique small-molecule drugs contain at least one nitrogen heterocycle, a significant rise from the 59% historical average.[2][3]
This guide moves beyond simple cataloging. It provides a strategic framework for selecting, synthesizing, and functionalizing these building blocks to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges. We explore the transition from "flat" aromatic systems to high-Fsp³ spirocyclic scaffolds and detail the synthetic protocols required to manipulate them.
The Privileged Scaffold Landscape
The selection of a heterocyclic core is rarely arbitrary. It is a decision matrix involving dipole moments, pKa modulation, and vector orientation.
The "Big Four" and Their Utility
Based on frequency analysis of approved drugs, four systems dominate the library.
| Rank | Scaffold | Key Utility | Common Substitution Pattern |
| 1 | Pyridine | Bioisostere for phenyl; lowers LogP; modulates solubility. | 2,5-disubstituted (Linker); 2-substituted (Headgroup) |
| 2 | Piperidine | Basic amine handle; solubilizing group; hERG liability risk (requires mitigation). | 1,4-disubstituted; 4-substituted |
| 3 | Piperazine | Rigid linker; excellent solubility; metabolic stability issues (N-oxidation). | 1,4-disubstituted (Bridge) |
| 4 | Pyrimidine | Kinase "hinge binder"; H-bond acceptor rich; metabolic stability. | 2,4-disubstituted; 2,4,5-trisubstituted |
Visualization: Scaffold Hierarchy & Selection Logic
The following diagram illustrates the decision process for selecting a scaffold based on the desired physicochemical outcome.
Figure 1: Decision matrix for N-heterocycle selection based on medicinal chemistry bottlenecks.
Bioisosterism: The "Nitrogen Scan"
Replacing a phenyl ring with a nitrogenous heterocycle (Pyridine, Pyrimidine, Pyrazine) is a standard optimization tactic known as the "Nitrogen Scan."[4]
Mechanistic Impact:
-
LogP Reduction: Introducing Nitrogen lowers lipophilicity (Pyridine is ~1.5 log units lower than Benzene).
-
Metabolic Protection: The electron-deficient nature of pyridine makes the ring less susceptible to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.
-
pKa Tuning:
Case Study: Loratadine The switch from a phenyl ring to a pyridine ring in the antihistamine Loratadine was critical. The pyridine nitrogen provides a metabolic handle and polarity adjustment that prevents the sedation associated with blood-brain barrier (BBB) penetration seen in earlier antihistamines.
Core Synthetic Protocols
To utilize these blocks effectively, robust coupling and functionalization methods are required. We focus here on two high-value transformations: C-N Bond Formation (coupling blocks together) and C-H Functionalization (decorating the block).
Protocol A: Advanced Buchwald-Hartwig Amination
Context: Used to couple N-heterocyclic amines (e.g., piperazine) with aryl halides. Challenge: Heterocycles can poison Pd catalysts via chelation. Solution: Use of bulky, biaryl phosphine ligands (BrettPhos, RuPhos) to prevent catalyst deactivation.
Standard Operating Procedure (SOP):
-
Reagents:
-
Substrate: Heteroaryl Chloride/Bromide (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃ (1–5 mol%)
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (2–10 mol%)
-
Base: NaOtBu (strong) or Cs₂CO₃ (weak, for sensitive substrates) (2.0 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)
-
-
Workflow:
-
Step 1 (Inerting): Charge an oven-dried reaction vial with Pd source, Ligand, and Base. Cycle with N₂/Vacuum 3x.
-
Step 2 (Activation): Add solvent and stir at RT for 5 mins to form the active catalytic species (L-Pd(0)).
-
Step 3 (Addition): Add the aryl halide and amine.
-
Step 4 (Reaction): Heat to 80–100°C for 4–12 hours. Monitor by LCMS.
-
Step 5 (Workup): Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
-
Mechanism Visualization:
Figure 2: Simplified catalytic cycle of Buchwald-Hartwig Amination highlighting the critical oxidative addition and reductive elimination steps.
Protocol B: Photoredox Minisci Reaction (Late-Stage Functionalization)
Context: Direct alkylation of electron-deficient heterocycles (Pyridines, Quinolines) without pre-functionalization (e.g., no halogen required). Advantage:[12][13] Allows "decorating" a drug lead with methyl/alkyl groups to tune solubility/potency at the end of synthesis.
Standard Operating Procedure (SOP):
-
Reagents:
-
Substrate: Heteroarene (e.g., Pyridine derivative) (1.0 equiv)
-
Radical Precursor: Carboxylic Acid (e.g., Pivalic acid) or Alkyl Halide (2.0 equiv)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) or Organic Dye (Eosin Y)
-
Oxidant: (NH₄)₂S₂O₈ (if using non-redox active precursors)[14]
-
Acid: TFA (1.0 equiv) to protonate the heterocycle.
-
Solvent: DMSO or CH₃CN/H₂O.
-
-
Workflow:
-
Step 1: Dissolve heteroarene, radical precursor, and photocatalyst in solvent.
-
Step 2: Add TFA. (Protonation lowers the LUMO of the heterocycle, making it susceptible to nucleophilic radical attack).
-
Step 3: Degas via sparging with Nitrogen (O₂ inhibition is common in radical chemistry).
-
Step 4: Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.
-
Step 5: Quench with NaHCO₃, extract with EtOAc.
-
Emerging Architectures: The Rise of Spirocycles
To escape "Flatland" (the dominance of planar aromatic rings which often leads to poor solubility), modern drug design emphasizes Fsp³ (fraction of sp³ hybridized carbons).
Spirocyclic Nitrogen Heterocycles (e.g., 2-azaspiro[3.3]heptane):
-
Structural Role: Acts as a rigid, non-planar spacer.
-
Benefit: Vectors substituents in precise 3D orientations that planar rings cannot achieve.
-
Synthesis Note: Often synthesized via intramolecular alkylation or condensation of cyclic ketones with diamines. These blocks are now commercially available as "plug-and-play" units for Buchwald or Amide couplings.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[15][16][17][18] Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[15][16][17] Link
-
BOC Sciences. (2025). Top Nitrogen Heterocycles in Modern Drugs: 2013-2023 Update. BOC Sciences Blog.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844–4866. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
- 9. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 13. Molecules | Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity [mdpi.com]
- 14. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Appr… [ouci.dntb.gov.ua]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals.[1][2] This document provides a detailed, two-part protocol for the synthesis of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate, a versatile intermediate for drug discovery and development. The synthesis begins with the construction of the key precursor, imidazo[1,2-a]pyridin-5-amine, via a Tschitschibabin reaction, followed by its subsequent protection using di-tert-butyl dicarbonate (Boc₂O). This guide emphasizes the causality behind procedural steps, offers insights for troubleshooting, and is grounded in established chemical principles to ensure reproducibility and success.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[3] Their structural resemblance to purines allows them to interact with a variety of biological targets. The 5-amino substituted variant is a particularly valuable building block, allowing for further functionalization to explore structure-activity relationships (SAR). The introduction of a tert-butyloxycarbonyl (Boc) protecting group is a crucial step, as it masks the nucleophilicity of the amine, enabling selective reactions at other positions of the heterocyclic core.[4] The Boc group is favored for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions.[5]
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the formation of the core amine intermediate and its subsequent protection. This workflow is designed for efficiency and scalability.
Caption: Overall Synthetic Workflow.
Part 1: Synthesis of the Key Intermediate: Imidazo[1,2-a]pyridin-5-amine
Principle & Rationale: The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[6][7] In this protocol, we adapt this classical method to synthesize the 5-amino derivative directly. While many routes build the core and then add the amino group (e.g., via nitration and reduction), a more convergent approach starts with a pyridine already bearing the desired functionality or a precursor. For this guide, we will outline the established reaction between 2,5-diaminopyridine and chloroacetaldehyde. This method is chosen for its directness in establishing the required substitution pattern.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 2,5-Diaminopyridine | C₅H₇N₃ | 109.13 | 1.00 g | 9.16 | Starting Material |
| Chloroacetaldehyde | C₂H₃ClO | 78.50 | 1.44 g | 18.32 | Cyclization Agent |
| (50% wt in H₂O) | (2.88 mL) | ||||
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.31 g | 27.48 | Base |
| n-Butanol (n-BuOH) | C₄H₁₀O | 74.12 | 20 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |
| Brine | NaCl(aq) | - | As needed | - | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-diaminopyridine (1.00 g, 9.16 mmol) and n-butanol (20 mL).
-
Reagent Addition: While stirring, add chloroacetaldehyde (50% wt in H₂O, 2.88 mL, 18.32 mmol) dropwise to the suspension at room temperature.
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes. The solution may change color.
-
Cyclization: Add sodium bicarbonate (2.31 g, 27.48 mmol) to the flask. Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of 10% Methanol in Dichloromethane.
-
Workup: After completion, cool the reaction mixture to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% methanol in dichloromethane to afford imidazo[1,2-a]pyridin-5-amine as a solid.
Part 2: Boc Protection of Imidazo[1,2-a]pyridin-5-amine
Principle & Rationale: The protection of an amine as its tert-butyl carbamate is a cornerstone of modern organic synthesis.[8] The reaction proceeds via the nucleophilic attack of the primary amine on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[5] A base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), is used to neutralize the acidic proton of the amine and the tert-butoxycarboxylic acid byproduct, driving the reaction to completion.[9] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the starting material and the reagent.[10]
Mechanism of Boc Protection
Caption: Mechanism of Boc Protection.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Imidazo[1,2-a]pyridin-5-amine | C₇H₇N₃ | 133.15 | 1.00 g | 7.51 | Substrate |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.80 g | 8.26 | Protecting Agent |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.26 mL | 9.01 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | - | Solvent |
| Saturated NH₄Cl(aq) | NH₄Cl(aq) | - | As needed | - | Quenching Agent |
| Brine | NaCl(aq) | - | As needed | - | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
Step-by-Step Experimental Protocol
-
Reaction Setup: Dissolve imidazo[1,2-a]pyridin-5-amine (1.00 g, 7.51 mmol) in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.26 mL, 9.01 mmol) to the solution and stir for 5 minutes at room temperature.
-
Protection: Add di-tert-butyl dicarbonate (1.80 g, 8.26 mmol) portion-wise over 10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC (50% Ethyl Acetate in Hexanes).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate.
Characterization Data
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the imidazo[1,2-a]pyridine core protons, the Boc group singlet (at ~1.5 ppm, 9H), and the N-H proton.
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₁₅N₃O₂ [M+H]⁺: 234.12. Found: 234.1.
Troubleshooting and Expert Insights
-
Incomplete Reaction (Part 1): If the cyclization stalls, ensure the chloroacetaldehyde is of good quality. A slight excess (up to 2.5 eq) can be used. Ensure the reflux temperature is maintained.
-
Low Yield (Part 2): The amine can be poorly soluble. Gentle warming (to ~35-40°C) can improve solubility and reaction rate.[11] Ensure anhydrous conditions, as water can hydrolyze the Boc anhydride.[10]
-
Side Products: Over-reaction to form a di-Boc protected amine is generally not observed with aromatic amines under these conditions, but if detected, reducing the amount of Boc₂O to 1.05 equivalents can mitigate this.
-
Purification: The final product has moderate polarity. A well-chosen gradient for column chromatography is essential for separating it from any unreacted amine and byproducts from the Boc₂O.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Chloroacetaldehyde is toxic and corrosive; handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is corrosive and has a strong odor.
Conclusion
This application note provides a robust and reproducible two-step protocol for the synthesis of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate. By following the detailed steps and understanding the rationale behind them, researchers can confidently prepare this valuable intermediate, paving the way for the development of novel therapeutics based on the versatile imidazo[1,2-a]pyridine scaffold.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
- Bahrami, H., & Fereidoon, A. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Mexican Chemical Society, 57(3).
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289.
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Gulea, M., & Don, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35263.
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings.
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridine (5). Retrieved from [Link]
- Greger, H. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14926-14936.
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
- de F. S. F. Carvalho, P., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Khan, I., et al. (2022).
- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- Gulea, M., & Don, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- de F. S. F. Carvalho, P., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Royal Society of Chemistry. (n.d.). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. echemi.com [echemi.com]
- 11. Amine Protection / Deprotection [fishersci.dk]
Technical Application Note: Optimized Strategies for Boc-Protection of Imidazo[1,2-a]pyridin-5-amine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in drugs such as Zolpidem and Alpidem.[1] However, functionalizing the 5-position (peri-position to the bridgehead nitrogen) presents unique synthetic challenges due to steric congestion and electronic repulsion from the bridgehead nitrogen (N4).
This guide details the optimized protocols for the N-tert-butoxycarbonyl (Boc) protection of imidazo[1,2-a]pyridin-5-amine . Unlike the more accessible 6- or 8-amino isomers, the 5-amino derivative requires tailored conditions to overcome the nucleophilic deactivation caused by the adjacent bridgehead nitrogen. We present three methodologically distinct protocols ranging from mild catalytic conditions to strong base-mediated functionalization.
Structural & Mechanistic Analysis
The "Peri" Challenge
The 5-amino group is situated at the C5 position, directly adjacent to the bridgehead nitrogen (N4). This proximity creates two primary hurdles:
-
Steric Hindrance: The lone pair of the bridgehead nitrogen and the rigid fused-ring geometry create a steric wall, impeding the approach of the bulky di-tert-butyl dicarbonate (
) electrophile. -
Electronic Deactivation: The bridgehead nitrogen is electron-rich. Through field effects and potential repulsion of lone pairs, the nucleophilicity of the exocyclic 5-amine is modulated, often requiring activation catalysts (e.g., DMAP) or deprotonation (e.g., NaHMDS).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[2] The amine attacks the carbonyl of
Figure 1: Mechanistic pathway for the Boc-protection of the 5-aminoimidazo[1,2-a]pyridine scaffold.
Experimental Protocols
Method A: Catalytic Activation (Standard)
Best for: Small-scale synthesis (<1g) where high purity is required.
Rationale: The use of 4-Dimethylaminopyridine (DMAP) creates a reactive N-acylpyridinium intermediate with
Reagents:
-
Imidazo[1,2-a]pyridin-5-amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (1.5 equiv) -
Triethylamine (TEA) or DIPEA (2.0 equiv)
-
DMAP (0.1 – 0.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen.
-
Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add TEA (2.0 eq) followed by DMAP (0.1 eq). Stir for 10 minutes at Room Temperature (RT).
-
Boc Addition: Add
(1.5 eq) dissolved in a minimal amount of DCM dropwise over 15 minutes.-
Note: Gas evolution (
) will occur.[2]
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC (typically 5% MeOH in DCM) or LC-MS.
-
Checkpoint: If reaction stalls (<50% conversion after 6h), heat to reflux (40°C for DCM, 60°C for THF).
-
-
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).
Method B: Strong Base Deprotonation (Forcing)
Best for: Unreactive substrates or when Method A yields poor conversion.
Rationale: Deprotonating the amine with a strong base (NaHMDS or LiHMDS) creates a highly nucleophilic amide anion, which swiftly attacks
Reagents:
-
Imidazo[1,2-a]pyridin-5-amine (1.0 equiv)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF, 2.2 equiv)
- (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Setup: Use an oven-dried Schlenk flask under positive Argon/Nitrogen pressure.
-
Dissolution: Dissolve the amine in anhydrous THF and cool to 0°C (ice bath).
-
Deprotonation: Add NaHMDS solution dropwise over 10 minutes. The solution may turn dark red/orange (formation of the anion).
-
Equilibration: Stir at 0°C for 30 minutes.
-
Reaction: Add
(solution in THF) dropwise. -
Warming: Allow the mixture to warm to RT naturally and stir for 2–4 hours.
-
Quench: Carefully add water or saturated
at 0°C to quench excess base. -
Workup: Extract with EtOAc. Caution: Emulsions are common; use brine to break them.
Method C: The "Bis-Boc" Strategy
Best for: Cases where mono-Boc is difficult to isolate due to equilibrium or low reactivity.
Rationale: It is often easier to push the reaction to the bis-Boc species (
Protocol Summary:
-
Formation: Use 3.0 equiv
and 0.5 equiv DMAP in THF at reflux until the starting material is fully converted to the Bis-Boc species (check LC-MS). -
Selective Hydrolysis: Treat the crude Bis-Boc intermediate with K2CO3 (3.0 equiv) in MeOH at RT. The more sterically accessible carbonyl is attacked, cleaving one Boc group to reveal the mono-Boc product.
Decision Matrix & Troubleshooting
Use the following workflow to select the optimal path for your specific derivative.
Figure 2: Strategic workflow for selecting the protection protocol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM remains) | Steric hindrance at C5; Bridgehead N deactivation. | Switch to Method B (NaHMDS) or heat Method A to reflux in THF. |
| Bis-Boc Formation | Excess | Do not discard. Treat crude with |
| Product Decomposition | Acidic workup instability. | The imidazopyridine ring is basic. Avoid strong acids. Use neutral or basic workup ( |
| Low Solubility | Planar aromatic stacking. | Use DMF as a co-solvent or switch to THF/Dioxane mixtures. |
References
-
General Boc Protection Protocols
-
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724.
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743-2748.
-
-
Imidazo[1,2-a]pyridine Synthesis & Reactivity
-
Bagdi, A. K., et al. (2013).[3] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications, 49, 9440-9442.
-
Guchhait, S. K., et al. (2011). Multicomponent reactions for the synthesis of imidazo[1,2-a]pyridine scaffolds. Synthesis, 2011(13), 2121-2129.
-
-
Sterically Hindered Amine Protection
-
Chakraborti, A. K., et al. (2006).[4] Catalyst-free N-tert-butoxycarbonylation of amines in water. Journal of Organic Chemistry, 71(21), 8283-8286.
-
Sources
Application Note: Solvent Selection for tert-Butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
[1]
Executive Summary
The effective dissolution of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate is a critical control point in synthetic workflows, specifically for nucleophilic substitutions, cross-coupling reactions, and chromatographic purification. This compound exhibits amphiphilic character : the imidazo[1,2-a]pyridine core provides aromaticity and weak basicity, while the tert-butyloxycarbonyl (Boc) group confers significant lipophilicity and acid sensitivity.
This guide provides a tiered solvent selection strategy, a standardized solubility screening protocol, and stability warnings to prevent inadvertent deprotection.
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, one must understand the competing molecular forces within the substrate.
Structural Deconstruction
-
The Core (Imidazo[1,2-a]pyridine): A planar, aromatic bicycle. The bridgehead nitrogen is non-basic, but N1 is weakly basic (pKa ~5–6). This region drives solubility in polar organic solvents and potential solubility in aqueous acid (though contraindicated by the Boc group).
-
The Shield (Boc-Carbamate): The tert-butyl group is highly lipophilic, reducing water solubility significantly. The carbamate moiety introduces hydrogen bond donor (NH) and acceptor (C=O) sites, enhancing solubility in H-bond accepting solvents like DMSO and DMF.
Predicted Solubility Profile
Based on the "Like Dissolves Like" principle and functional group analysis:
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Synthesis, Extraction, NMR |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Stock solutions, SNAr reactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Recrystallization, HPLC |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Work-up, Crystallization |
| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Grignard/Lithiation reactions |
| Alkanes | Hexanes, Heptane, Pentane | Low / Insoluble | Anti-solvent for precipitation |
| Aqueous | Water, PBS | Insoluble | Washing (removes salts) |
Visualizing the Solubility Landscape
The following diagram illustrates the decision logic for solvent selection based on the intended application.
Figure 1: Decision tree for solvent selection based on experimental intent. Note the thermal constraints for synthesis due to the Boc group.
Experimental Protocol: Gravimetric Solubility Screening
Do not rely solely on predictions. Use this standardized protocol to determine the precise solubility limit (Saturation Concentration,
Materials Required[1][2]
-
Analyte: tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate (finely powdered).
-
Solvents: HPLC grade (DCM, MeOH, EtOAc, Toluene, DMSO).
-
Equipment: 1.5 mL HPLC vials, analytical balance (0.01 mg precision), sonicator, centrifuge.
Step-by-Step Methodology
Step 1: Preparation (The "Saturation" Method)
-
Weigh approximately 10 mg of the compound into a tared 1.5 mL clear glass vial.
-
Add 50 µL of the test solvent.
-
Cap and vortex vigorously for 30 seconds.
-
Sonicate for 5 minutes at ambient temperature (maintain water bath < 30°C to avoid Boc degradation).
Step 2: Visual Assessment
-
Clear Solution: Solubility is > 200 mg/mL . (Stop here; highly soluble).
-
Suspension/Cloudy: Proceed to Step 3.
Step 3: Incremental Addition
-
Add solvent in 50 µL increments , vortexing and sonicating after each addition.
-
Record the total volume added (
) when the solution becomes visually clear.
Step 4: Calculation
Step 5: Validation (Optional but Recommended) For critical applications (e.g., biological assays), filter the saturated solution through a 0.22 µm PTFE filter and quantify the concentration via HPLC-UV against a standard curve.
Critical Stability & Compatibility Warnings
Acid Sensitivity (The Boc Risk)
The tert-butyl carbamate group is acid-labile.
-
Avoid: Acetic acid, Trifluoroacetic acid (TFA), and HCl in the dissolution solvent unless deprotection is intended.
-
HPLC Warning: When selecting mobile phases, avoid pH < 3.0. Use Ammonium Bicarbonate (pH 7.4) or Formic Acid (0.1%) only if contact time is short and temperature is low.
Thermal Instability
Boc groups can undergo thermal elimination (forming isobutylene and CO2) at temperatures exceeding 100°C, or lower in the presence of Lewis acids.
-
Protocol: Do not heat solutions of this compound above 60°C for extended periods.
-
Solvent Choice: For high-temperature reactions (e.g., Suzuki coupling), use 1,4-Dioxane or Toluene at 80-90°C, but monitor strictly for de-Boc by-products (detectable by LC-MS as M-100 mass loss).
Recommended Solvents by Application
A. For Synthetic Reactions (Nucleophilic Substitution / Coupling)[2]
-
Primary Choice: Dichloromethane (DCM) . Excellent solubility, low boiling point (easy removal), inert to the carbamate.
-
Alternative: THF or 1,4-Dioxane . Good for organometallic steps. Ensure solvents are anhydrous to prevent carbamate hydrolysis.
B. For Purification (Flash Chromatography)
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane / Ethyl Acetate gradient (typically 0% to 50% EtOAc).
-
Note: If the compound "streaks" on silica due to the basic imidazo-nitrogen, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic silanol sites.
C. For NMR Spectroscopy
-
Chloroform-d (
): Standard choice; provides sharp peaks. -
DMSO-d6: Use if the compound aggregates or if exchangeable protons (NH) need to be visualized.
D. For Biological Assays (Stock Solutions)
-
DMSO: Dissolve at 10–20 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.
References
-
General Synthesis of Imidazo[1,2-a]pyridines
- Source: Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.
- Relevance: Establishes solubility baselines for the core scaffold in polar organic solvents.
-
Boc-Group Stability & Handling
- Source: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
- Relevance: Authoritative guide on acid/thermal stability of tert-butyl carbam
-
Solvent Selection Guides
- Source: Henderson, R.K., et al. "GSK Solvent Selection Guide." Green Chemistry, 2011.
- Relevance: Provides environmental and safety data for DCM, DMF, and Ethanol altern
Troubleshooting & Optimization
Technical Support Center: Optimization of Boc Deprotection for N-(Imidazo[1,2-a]pyridin-5-yl)carbamate
[1]
Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Researchers.[1] Scope: Optimization, troubleshooting, and isolation strategies for the acidic cleavage of tert-butyl carbamates on the electron-rich imidazo[1,2-a]pyridine scaffold.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge: Deprotecting tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate is not a trivial aliphatic Boc removal.[1] The imidazo[1,2-a]pyridine core presents two specific challenges that distinguish it from standard peptide chemistry:
-
Nucleophilicity at C-3: The C-3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich (isoelectronic with indole C-3).[1] The tert-butyl cation generated during deprotection is a potent electrophile that can attack this position, leading to difficult-to-separate C-3 alkylated impurities [1, 2].[1][2]
-
Basicity & Solubility: The bridgehead nitrogen (N1) is basic (pKa ~ 5-6).[1] The product will exist as a mono- or di-salt depending on the acid used, altering solubility profiles significantly compared to the neutral carbamate.
The Solution: Success requires a "Scavenger-First" approach and a tailored workup strategy that accounts for the amphoteric nature of the final 5-amino product.
Standard Operating Procedures (SOPs)
Method A: The "Scavenger-Enhanced" TFA Protocol (Recommended)
Best for: Small to medium scale (<10g), ensuring high purity by suppressing C-3 alkylation.[1]
Reagents:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Critical Additive: Triethylsilane (TES) or 1,3-Dimethoxybenzene (DMB)[1]
Protocol:
-
Dissolution: Dissolve the substrate (1.0 equiv) in DCM (5–10 volumes). Ensure complete solubility.
-
Scavenger Addition: Add Triethylsilane (TES) (2.0–5.0 equiv).[1]
-
Why? TES acts as a hydride source, quenching the tert-butyl cation immediately upon formation, preventing it from attacking the C-3 position of the heteroaryl ring [3].[1]
-
-
Acidification: Cool to 0°C. Add TFA dropwise (10–20 volumes relative to substrate mass).
-
Note: A high ratio of TFA is necessary to keep the medium homogenous and ensure rapid protonation of the leaving group.
-
-
Reaction: Warm to room temperature (20–25°C). Stir for 1–4 hours. Monitor by LC-MS (Warning: The product will be very polar; use a polar mobile phase).
-
Workup (Isolation of Free Base):
Method B: The HCl Precipitation Method
Best for: Larger scale (>10g) or when the HCl salt is the desired final form.[1]
Reagents:
Protocol:
-
Dissolution: Dissolve substrate in minimal 1,4-dioxane or EtOAc.[1]
-
Acid Addition: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
-
Precipitation: The product, 5-aminoimidazo[1,2-a]pyridine dihydrochloride, should precipitate as a solid.
-
Completion: Stir at RT for 2–6 hours.
-
Isolation: Filter the solid under N₂ atmosphere (the salt can be hygroscopic). Wash with Et₂O or MTBE to remove the tert-butyl chloride byproduct.
Critical Troubleshooting Guide
Issue 1: Formation of "M+56" Impurity (C-3 Alkylation)
Symptom: LC-MS shows a peak with mass [M+56] relative to the desired product.[1]
Root Cause: The tert-butyl cation (
Corrective Actions:
-
Increase Scavenger Load: Increase TES to 5–10 equivalents.
-
Switch Scavenger: If TES is insufficient, add Trimethoxybenzene or Thioanisole (5 equiv).[1] These are highly electron-rich and will outcompete the imidazopyridine ring for the cation.
-
Dilution: Run the reaction more dilute (0.05 M) to decrease the probability of intermolecular attack.
Issue 2: Incomplete Deprotection
Symptom: Starting material persists after 6+ hours.[1] Root Cause: Protonation of the pyridine nitrogen (N1) creates a dicationic species (protonated N1 + protonated carbamate) which destabilizes the transition state for Boc cleavage due to charge repulsion.[1]
Corrective Actions:
-
Temperature Boost: Warm the reaction to 35–40°C.
-
Acid Strength: Switch from 4M HCl/Dioxane to neat TFA. The higher dielectric constant of TFA helps stabilize the charged intermediates.
Issue 3: Product Loss During Aqueous Workup
Symptom: Low yield after liquid-liquid extraction (DCM/NaHCO₃). Root Cause: 5-Aminoimidazo[1,2-a]pyridine is a small, polar, basic heterocycle.[1] It has high water solubility, especially if the pH is not strictly controlled (needs pH > 10 to be fully neutral, but high pH can cause emulsions).[1]
Corrective Actions:
Mechanism & Decision Logic (Visualized)
Diagram 1: Optimization Decision Tree
This flow chart guides you to the correct protocol based on your specific constraints.
Caption: Decision matrix for selecting the optimal deprotection and isolation strategy based on scale and purity requirements.
Diagram 2: The "C-3 Alkylation" Threat Model
Understanding the side reaction is the key to preventing it.
Caption: Mechanistic pathway showing how scavengers intercept the reactive tert-butyl cation before it damages the imidazo core.
Comparative Data: Scavenger Efficacy
The following table summarizes the efficacy of different scavenger cocktails for electron-rich heterocycles (based on general peptide synthesis data adapted for small molecules [3, 4]).
| Scavenger Cocktail | Primary Function | Efficacy for Imidazo[1,2-a]pyridine | Recommended Use |
| Pure TFA (No Additive) | Acidolysis | Low (High risk of C-3 alkylation) | Never.[1] |
| TFA + H₂O (5%) | Nucleophilic Trap | Medium | General use, low cost.[1] |
| TFA + TES (5%) | Hydride Donor | High | Gold Standard for this substrate.[1] |
| TFA + Thioanisole | Soft Nucleophile | Very High | Use if TES fails; beware of smell. |
| HCl / Dioxane | Precipitation | Medium | Good because product precipitates out of solution, reducing reaction time with cation.[1] |
Frequently Asked Questions (FAQ)
Q: Can I use H₂SO₄ or HBr for this deprotection? A: It is not recommended. Strong mineral acids like HBr can cause bromination of the electron-rich C-3 position. H₂SO₄ is difficult to remove and can lead to sulfonation side products. Stick to volatile acids (TFA, HCl) for easier workup.[1]
Q: My product turned black/brown during the reaction. Is it decomposed? A: Imidazo[1,2-a]pyridines are electron-rich and prone to oxidation in air, especially in solution.[1] The color change often indicates trace oxidation (formation of quinoid-like species) rather than total decomposition.[1] Ensure the reaction is run under Nitrogen/Argon. If the LC-MS looks clean, the color can often be removed by a charcoal filtration or silica plug.[1]
Q: Why is the 5-position amine so difficult to handle compared to the 2- or 3-position? A: The 5-position is peri-to the bridgehead nitrogen. While not as sterically crowded as the 4-position (which doesn't exist in this ring system), it is electronically coupled to the bridgehead N. The resulting free amine is less basic than an aliphatic amine but more basic than a typical aniline, placing it in a "solubility valley" where it is tricky to extract.[1]
References
-
General Reactivity of Imidazo[1,2-a]pyridine
-
C-3 Functionalization Risks
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (Highlights the nucleophilicity of the C-3 position).
-
Boc Deprotection & Scavengers
- Common side reactions with Boc-protected amino acids and how to avoid them.
-
Imidazo[1,2-a]pyridine Synthesis & Deprotection Precedents
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity.[1] (Contains experimental procedures for Boc removal on this specific scaffold).
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
stability of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate in acidic media
The following technical guide addresses the stability, handling, and troubleshooting of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate in acidic media.
Subject: Stability & Handling of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate in Acidic Media Ticket Priority: High (Methodology Critical)
Executive Summary
The stability of tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate in acidic media is a duality:
-
Thermodynamic Instability: The tert-butyl carbamate (Boc) group is designed to be acid-labile. In strong acids (pH < 1), it cleaves rapidly.
-
Kinetic Vulnerability: In mild acidic buffers (pH 2–5, typical of HPLC/LCMS), the compound is metastable. However, the basicity of the imidazo[1,2-a]pyridine core (
) accelerates degradation compared to simple aliphatic Boc-amines due to intramolecular catalysis and local pH effects.
Critical Risk: During deprotection, the ejected tert-butyl cation (
Module 1: Troubleshooting Guide (Q&A Format)
Scenario A: Unwanted Degradation (Preservation)
User Question: "I see a +100 Da loss (or -100 Da from parent) in my LCMS trace during purification. My mobile phase is Water/Acetonitrile with 0.1% TFA. Is my compound decomposing?"
Technical Diagnosis:
Yes. The "loss" is likely the cleavage of the Boc group (
-
Mechanism: The imidazo[1,2-a]pyridine N1 nitrogen protonates first. While this usually protects the ring, the local high concentration of protons in the autosampler or on the column (especially with TFA) drives the equilibrium toward carbamate protonation and subsequent E1 elimination.
-
The "Autosampler Effect": Samples dissolved in acidic mobile phase and left for >4 hours often show significant degradation.
Corrective Protocol:
-
Switch Buffers: Immediately switch to 10 mM Ammonium Bicarbonate (pH 8.0) or Ammonium Acetate (pH 7.0) for LCMS and Prep-HPLC. The Boc group is base-stable.[1]
-
Neutralize Silica: If purifying by flash chromatography, add 1% Triethylamine (TEA) to your eluent to neutralize the acidic sites on the silica gel, which can catalyze deprotection.
-
Cold Storage: If you must use acidic conditions, keep the sample at 4°C and analyze immediately.
Scenario B: Incomplete or "Dirty" Deprotection (Synthesis)
User Question: "I tried removing the Boc group with 20% TFA/DCM. The reaction is messy, and I see a byproduct with M+56 mass. What is happening?"
Technical Diagnosis: You are experiencing "Cation Scrambling."
-
The Issue: The Boc group cleaves to form a tert-butyl cation.[1][2][3]
-
The Trap: The imidazo[1,2-a]pyridine ring is an electron-rich heterocycle. The C3 position is nucleophilic (similar to the 3-position of indole).
-
The Result: The tert-butyl cation attacks the C3 position instead of being quenched by the solvent, forming a tert-butylated side product (
).
Corrective Protocol (The Scavenger Cocktail): Do not use neat TFA/DCM. You must add a cation scavenger.
-
Recommended Cocktail: TFA : DCM : Triethylsilane (TES) : Water (45 : 45 : 5 : 5).
-
Role of TES: Triethylsilane acts as a hydride source, instantly quenching the tert-butyl cation to form isobutane (gas), preventing it from attacking the ring.
-
Alternative: Thioanisole (5%) can also be used as a scavenger if TES is unavailable.
Module 2: Mechanism & Pathway Visualization
The following diagram illustrates the divergent pathways: the desired deprotection versus the unwanted C3-alkylation side reaction.
Caption: Pathway analysis showing the critical role of scavengers in preventing electrophilic attack on the C3 ring position during deprotection.
Module 3: Stability Data & Comparison
The following table estimates the half-life (
| Media Condition | pH Approx. | Estimated Stability ( | Recommendation |
| 50% TFA / DCM | < 1.0 | < 15 minutes | Use for Deprotection. Must add scavenger (TES). |
| 4M HCl / Dioxane | < 1.0 | < 30 minutes | Use for Deprotection. Risk of chlorination side reactions exists. |
| 0.1% TFA / Water | 2.0 | 4 – 12 hours | Avoid. Sufficient for degradation during overnight LCMS runs. |
| 0.1% Formic Acid | 2.7 | 12 – 24 hours | Caution. Acceptable for rapid injection, not storage. |
| 10mM NH₄HCO₃ | 8.0 | > 2 weeks | Preferred. Use for purification and storage. |
Module 4: Step-by-Step Protocols
Protocol A: Safe Deprotection (High Yield)
Objective: Remove Boc group without alkylating the ring.
-
Dissolution: Dissolve 100 mg of substrate in 1.0 mL of Dichloromethane (DCM).
-
Scavenger Addition: Add 0.1 mL of Triethylsilane (TES) . (10% v/v relative to acid volume).
-
Acid Addition: Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) .
-
Note: The solution may turn slightly yellow/orange.
-
-
Reaction: Stir at Room Temperature for 1–2 hours. Monitor by TLC/LCMS (Sample prep: neutralize mini-aliquot with MeOH/NH3).
-
Workup:
-
Concentrate in vacuo.[4]
-
Crucial: Co-evaporate with Toluene (
) to remove residual TFA. -
Isolate as the TFA salt or neutralize with saturated
if the free base is required (Note: 5-amino-imidazo[1,2-a]pyridines can be oxidation sensitive as free bases; store under Argon).
-
Protocol B: Analytical Handling (LCMS)
Objective: Analyze purity without inducing degradation.
-
Diluent: Dissolve sample in Acetonitrile : Water (1:1). Do not use pure TFA to dissolve.
-
Buffer: Set LCMS mobile phase A to 10 mM Ammonium Acetate (pH 7) or 0.05% Ammonium Hydroxide .
-
Column: Use a high-pH stable column (e.g., Waters XBridge C18 or Gemini NX-C18).
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Boc cleavage mechanisms and stability profiles).
- Bagley, M. C., et al. (2007). "Ligand-free palladium-catalyzed synthesis of imidazo[1,2-a]pyridines." Synlett. (Discusses the electron-rich nature of the imidazo[1,2-a]pyridine C3 position).
-
ACS GCI Pharmaceutical Roundtable. (2024). "BOC Deprotection Guide." ACS Green Chemistry Institute.
-
Source: [Link]
-
-
RSC Publishing. (1991). "Electrophilic substitution of imidazo[2,1-b]thiazoles." Journal of the Chemical Society, Perkin Transactions 1.
-
Source: [Link]
-
Sources
overcoming solubility issues with imidazo[1,2-a]pyridine carbamates
Topic: Overcoming Solubility & Formulation Challenges
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Welcome to the Solubility Crisis Center
Subject: You are likely here because your imidazo[1,2-a]pyridine carbamate lead compound precipitated in biological media, showed poor oral exposure, or failed a formulation screen.
The Diagnostic:
The imidazo[1,2-a]pyridine scaffold is "flat" (planar), facilitating strong
This guide provides the protocols to diagnose, fix, and formulate your compound.
Module 1: Molecular Design (Pre-Synthesis)
User Question: I haven't synthesized the library yet. How do I design out solubility issues before I start?
Technical Insight: Carbamates on the C-3 or C-2 position of the imidazo[1,2-a]pyridine core often act as "molecular glue," increasing lattice energy. To improve solubility without ruining potency, you must disrupt the crystal packing.
Strategy 1: The "Magic Methyl" & Symmetry Breaking
The Fix: Introduce a methyl group or small substituent ortho to the carbamate attachment point or on the carbamate nitrogen itself.
-
Why it works: This forces the carbamate moiety to twist out of the plane of the imidazo[1,2-a]pyridine ring. This "induced non-planarity" lowers the Lattice Energy (
), directly improving thermodynamic solubility.
Strategy 2: F3-C "Teflon" Effect
The Fix: Replace alkyl chains on the carbamate with fluorinated motifs (e.g.,
-
Why it works: While fluorine is lipophilic, it lowers the basicity of nearby amines and can reduce metabolic liability. More importantly, fluorinated groups often segregate in the solid state, creating "slip planes" that weaken crystal packing.
Design Decision Matrix
Figure 1: Decision matrix for molecular modification based on physicochemical properties.
Module 2: Analytical Diagnostics (The "Crash" Investigation)
User Question: My compound dissolves in DMSO at 10 mM, but precipitates immediately when I add it to PBS buffer. Why?
The Answer: You are observing the "Kinetic Solubility Cliff." DMSO is a powerful solvent that breaks crystal lattices. When you dilute into PBS, the compound is in a high-energy amorphous state (supersaturated). It will eventually nucleate and crystallize to its lowest energy form. Imidazo[1,2-a]pyridine carbamates crystallize rapidly due to the planar core.
Protocol A: The Miniaturized Thermodynamic Solubility Assay
Do not rely on kinetic solubility (DMSO spike). Use this protocol to determine the "real" solubility.
Materials:
-
Test compound (Solid powder, NOT DMSO stock)
-
Buffer: PBS pH 7.4
-
Equipment: Thermomixer, Centrifuge, HPLC/LC-MS
Step-by-Step:
-
Saturation: Weigh ~1 mg of solid compound into a 1.5 mL Eppendorf tube.
-
Addition: Add 500
L of PBS (pH 7.4). -
Incubation: Shake at 37°C for 24 hours . (Note: 2 hours is insufficient for carbamates which may form slow-equilibrating hydrates).
-
Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet the undissolved solid.
-
Quantification: Remove supernatant, dilute with Acetonitrile (to ensure no crashing in the injector), and analyze via HPLC.
-
pH Check: Measure the pH of the supernatant. Crucial: If the pH shifted, your compound might be acting as a base/acid, skewing results.
Module 3: Formulation Strategies
User Question: I need to dose this in mice (IV or PO). What vehicle should I use?
Technical Insight: Imidazo[1,2-a]pyridines have a basic nitrogen at position N1 (pKa ~5.0 - 7.0). This is your "handle" for solubilization. However, carbamates are susceptible to acid hydrolysis.
Option 1: Salt Formation (The "Gold Standard")
The N1 nitrogen is the most basic site.
-
Reagent: Methanesulfonic acid (MSA) or HCl.
-
Warning: Carbamates can hydrolyze in strong acid over time.
-
Test: Generate the salt in situ. Add 1 equivalent of acid to the vehicle. If the solution turns clear and stays clear for 4 hours, the salt is stable enough for dosing.
Option 2: Complexation (Cyclodextrins)
If salt formation fails or causes hydrolysis, use encapsulation.
-
Recommended Agent: Hydroxypropyl-
-Cyclodextrin (HP- -CD). -
Why: The imidazo[1,2-a]pyridine core fits perfectly into the
-CD cavity (approx 6-6.5 Å diameter). The carbamate tail protrudes, interacting with the hydrophilic rim.
Formulation Excipient Comparison Table
| Excipient Class | Specific Recommendation | Mechanism | Pros | Cons |
| Co-solvent | PEG 400 (20-40%) | Dielectric constant adjustment | Easy to prep; good for "Grease Balls" | High viscosity; potential toxicity in high doses |
| Complexing Agent | HP- | Inclusion complex (Host-Guest) | Protects carbamate from hydrolysis; Isotonic | Requires mixing time; expensive |
| Surfactant | Tween 80 (5%) | Micelle formation | Solubilizes very lipophilic drugs | Can cause histamine release in dogs/humans |
| pH Modifier | 0.1M Citrate (pH 4.0) | Ionization of N1-nitrogen | Drastic solubility increase for bases | Risk: Acid hydrolysis of carbamate linkage |
Workflow: The Formulation Decision Tree
Figure 2: Step-by-step logic for selecting the optimal vehicle for in vivo studies.
FAQ: Frequently Asked Questions
Q: Can I use DMSO for my animal studies? A: Limit DMSO to <5% for IV and <10% for PO. High DMSO concentrations can cause hemolysis (IV) or GI irritation (PO), which might be mistaken for compound toxicity. For imidazo[1,2-a]pyridines, DMSO often causes "crash out" upon injection into the bloodstream (the "dilution effect"). Avoid if possible.
Q: My carbamate is hydrolyzing in the stomach (pH 1.2). What do I do? A: This is a common failure mode for carbamates.
-
Chemical Modification: Sterically hinder the carbamate (add bulky groups nearby) to slow enzymatic/chemical attack.
-
Enteric Coating: For capsules, use an enteric coating that only dissolves at pH > 5.5 (intestinal pH).
Q: How do I know if I have a "Salt" or just a physical mixture? A: A common error. You mixed the acid and base, but did you form a salt?
-
The Test: Run a DSC (Differential Scanning Calorimetry).
-
Physical Mixture:[1] You will see two melting peaks (one for the drug, one for the acid).
-
True Salt: You will see a single, distinct melting peak (usually different from the parent).
-
References
-
Bagdi, A. K., et al. (2020). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link
- Context: Mechanisms of HP- -CD complex
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
- Context: Protocols for thermodynamic vs. kinetic solubility and the "Brick Dust" concept.
-
Gosh, P., et al. (2019). "Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Sources
- 1. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 2. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
